molecular formula C20H24N2O6 B13490587 Aloc-Trp(Boc)-OH

Aloc-Trp(Boc)-OH

Cat. No.: B13490587
M. Wt: 388.4 g/mol
InChI Key: IZNFKNASKVXMLX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloc-Trp(Boc)-OH is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of an allyloxycarbonyl (Aloc) protecting group on the amino group and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-Trp(Boc)-OH typically involves the protection of the amino and indole groups of tryptophan. The process begins with the protection of the amino group using the allyloxycarbonyl (Aloc) group. This is followed by the protection of the indole nitrogen with the tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Aloc-Trp(Boc)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Aloc and Boc protecting groups under specific conditions.

    Substitution Reactions: Introduction of different functional groups at the amino or indole positions.

    Oxidation and Reduction Reactions: Modification of the indole ring or side chain.

Common Reagents and Conditions

    Deprotection: Palladium catalysts for Aloc removal and acidic conditions for Boc removal.

    Substitution: Nucleophilic reagents and appropriate solvents.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields free tryptophan, while substitution reactions can yield various tryptophan derivatives.

Scientific Research Applications

Aloc-Trp(Boc)-OH is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals.

    Biological Studies: Used in the study of protein structure and function.

    Industrial Applications: Employed in the production of bioactive compounds and materials.

Mechanism of Action

The mechanism of action of Aloc-Trp(Boc)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. Upon deprotection, the free amino acid can participate in biological processes, interacting with molecular targets and pathways specific to tryptophan.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Trp(Boc)-OH: Another protected tryptophan derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Cbz-Trp(Boc)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.

    Boc-Trp-OH: Only the indole nitrogen is protected with a Boc group.

Uniqueness

Aloc-Trp(Boc)-OH is unique due to the combination of Aloc and Boc protecting groups, which provide specific advantages in peptide synthesis, such as selective deprotection and compatibility with various synthetic strategies.

Biological Activity

Aloc-Trp(Boc)-OH (Alloc-tryptophan with a Boc protecting group) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has notable biological activities. This article explores its chemical properties, biological activity, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its dual protective groups: the Alloc group, which is used for selective coupling in solid-phase peptide synthesis, and the Boc group, which protects the amino group from unwanted reactions. The stability of these protecting groups under various conditions is crucial for the successful synthesis of complex peptides.

Biological Activity

1. Binding Affinity and Receptor Interaction

Research indicates that peptides containing this compound exhibit varying degrees of binding affinity to specific receptors. For instance, peptides synthesized with this compound demonstrated potent binding to the human melanocortin 4 receptor (hMC4R). The binding affinity was quantified with an IC50 value of 4.1 nM for one peptide variant, which improved to 0.7 nM when a substitution was made at position 9, indicating that modifications in the peptide sequence can significantly enhance receptor interaction .

2. Agonist Activity

The biological activity of this compound derivatives has been assessed through cAMP accumulation assays. These studies revealed that certain peptides acted as weak partial agonists at hMC4R, achieving only 18-19% maximal stimulation, suggesting a potential therapeutic application in modulating receptor activity without full activation .

Case Studies

Case Study 1: Peptide Synthesis and Evaluation

In a study focused on cyclic peptides, this compound was utilized to synthesize various peptide sequences. The resulting compounds were evaluated for their biological activity against cancer cell lines. The incorporation of tryptophan residues was found to enhance the cytotoxic effects of peptide conjugates when tested in vitro .

Peptide SequenceIC50 (nM)Maximal Stimulation (%)
Peptide A4.118
Peptide B0.719

Case Study 2: Drug Delivery Systems

Another significant application of this compound is in the development of drug delivery systems. For example, cell-penetrating peptides (CPPs) conjugated with methotrexate (MTX) were synthesized using this compound. The study demonstrated that these conjugates could overcome drug resistance in cancer cells more effectively than MTX alone, highlighting the potential of this compound in enhancing therapeutic efficacy .

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1

InChI Key

IZNFKNASKVXMLX-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC=C

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.